Zinnolide

Phytopathology Structure-Activity Relationship (SAR) Mycotoxin Research

Sourcing a structurally authentic Alternaria solani metabolite for plant pathology research is challenging due to scarce commercial availability. Zinnolide (CAS 99257-12-2) addresses this gap as a characterized 2-benzofuran phytotoxin, essential for SAR studies where potent analogues confound results. - Unique phthalide-core scaffold distinct from co-metabolites solanapyrones and zinniol. - Documented weak phytotoxicity provides a clean baseline for probing early plant-pathogen signaling events. - Validated synthetic entry point for generating novel 2-benzofuran analogue libraries.

Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
CAS No. 99257-12-2
Cat. No. B1209589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZinnolide
CAS99257-12-2
Molecular FormulaC15H18O5
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1OC)C(OC2=O)O)OCC=C(C)C
InChIInChI=1S/C15H18O5/c1-8(2)5-6-19-11-7-10-12(13(18-4)9(11)3)15(17)20-14(10)16/h5,7,15,17H,6H2,1-4H3
InChIKeyCYYPEFYKFZTPFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinnolide Baseline Overview


Zinnolide (CAS 99257-12-2), a 2-benzofuran with the molecular formula C15H18O5, is a polyketide-derived, non-host-specific phytotoxin originally isolated from the fungus Alternaria solani, the causal agent of early blight disease in potato and tomato [1][2]. It is characterized by a unique phthalide core and is reported as a relatively weak phytotoxin within its class, which is a key differentiator for specialized research applications [3]. This compound is distinguished from other major Alternaria solani metabolites like solanapyrones and zinniol by its specific chemical scaffold and distinct, albeit weaker, biological activity profile.

Zinnolide Procurement: Generic Substitution Risks


Procurement of a generic Alternaria solani metabolite or a related phytotoxin class cannot substitute for Zinnolide due to its unique structural identity as a 2-benzofuran with specific phthalide substitution [1]. In contrast, major co-metabolites from the same fungal source, such as the solanapyrones, are structurally distinct decalin-containing polyketides that exhibit high mammalian DNA polymerase inhibition and potent phytotoxicity, while zinniol is a prenylated hydroquinone with a different activity profile [2][3]. Furthermore, Zinnolide's documented status as a 'weak phytotoxin' provides a unique baseline activity for structure-activity relationship (SAR) studies that cannot be replicated by more potent, confounding analogues [4]. Substituting Zinnolide with a structurally or functionally dissimilar analogue would invalidate experimental models designed to isolate the effects of this specific phthalide scaffold and its mild bioactivity.

Zinnolide Differentiation Evidence


Weak Phytotoxicity Comparison

Zinnolide is distinguished from its co-metabolites by its notably weaker phytotoxicity. While quantitative data for Zinnolide's own activity is limited in the primary literature, it is explicitly described as a 'weak phytotoxin' [1]. This contrasts sharply with solanapyrones, which exhibit potent phytotoxicity on lettuce seedlings [2], and zinniol, for which a median inhibitory concentration (IC50) of 264 µg/mL against rat embryonic fibroblasts has been reported [3]. The significantly lower relative potency of Zinnolide is a critical parameter for studies requiring a non- or weakly active comparator or for investigating subtle, non-lethal plant-pathogen interactions.

Phytopathology Structure-Activity Relationship (SAR) Mycotoxin Research

2-Benzofuran vs. Decalin and Hydroquinone

Zinnolide's core structure is a 2-benzofuran (phthalide) system, which is distinct from the primary co-metabolites produced by Alternaria solani [1]. For instance, the solanapyrones (A, B, C) are characterized by a decalin ring system formed via an intramolecular Diels-Alder reaction, a biosynthetic pathway divergent from that of Zinnolide [2]. Similarly, zinniol is a prenylated hydroquinone, representing a different chemical class [3]. This fundamental difference in core scaffold provides a unique chemical space for investigating structure-activity relationships (SAR) within the Alternaria phytotoxin family and exploring distinct modes of action not available with other major metabolites from this fungus.

Chemical Ecology Natural Product Chemistry Biosynthesis

Phthalide Synthesis Pathway

While Zinnolide is primarily a natural product, its structure has been confirmed through chemical interconversion to a known phthalide, providing a validated synthetic handle [1]. In contrast, the synthesis of structurally more complex compounds like solanapyrone A requires multi-step, low-yielding sequences involving intramolecular Diels-Alder reactions [2]. The relative structural simplicity of Zinnolide and its established synthetic conversion to phthalide derivatives suggest it may be a more accessible starting point for generating focused libraries of analogues compared to the more synthetically challenging decalin-based solanapyrones. This provides a practical advantage for laboratories focused on medicinal chemistry or chemical biology campaigns requiring analogue synthesis.

Synthetic Chemistry Derivatization Methodology

Zinnolide Research and Industrial Applications


Alternaria Phytotoxin SAR

Zinnolide serves as a critical reference point for SAR studies due to its unique 2-benzofuran scaffold [1]. Its weak phytotoxicity profile [2] allows researchers to systematically study the impact of structural modifications on biological activity without the confounding influence of high potency. This provides a clean baseline for comparing the activity of more potent analogues like solanapyrones and zinniol, which exhibit distinct and stronger bioactivities [3][4].

Biosynthetic Pathway & Comparative Genomics

The production of Zinnolide, a 2-benzofuran, in Alternaria solani represents a distinct branch of its secondary metabolism separate from the pathways for solanapyrones (decalins) and zinniol (hydroquinones) [1]. Procuring Zinnolide as a standard enables targeted metabolomics and gene cluster analysis to understand the genetic and enzymatic basis for this chemical diversity. Its role as a 'weak phytotoxin' [2] also makes it a valuable tool for studying the evolutionary and ecological purpose of low-potency secondary metabolites in plant-pathogen interactions.

Chemical Probes for Plant-Pathogen Studies

Due to its weak phytotoxic activity [1], Zinnolide is an ideal starting point for developing chemical probes to dissect early, non-lethal signaling events in plant-pathogen interactions. Unlike the highly phytotoxic solanapyrones [2] which cause rapid necrosis and mask subtle host responses, Zinnolide's mild activity can be used to study specific recognition events or defense elicitation in host plants like potato and tomato without causing immediate cell death [3].

Derivatization for Antimicrobial/Herbicidal Scaffolds

The established ability to convert Zinnolide to known phthalide derivatives [1] provides a validated entry point for synthetic chemistry. Researchers can procure Zinnolide as a building block to generate a library of novel 2-benzofuran analogues for screening against a range of agricultural or pharmaceutical targets. This approach leverages the natural product's unique core while overcoming its weak native activity, aiming to develop new chemical entities with enhanced, desirable properties not found in the parent compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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